molecular formula C10H6F3NO2 B13507273 methyl 4,5,7-trifluoro-1H-indole-2-carboxylate

methyl 4,5,7-trifluoro-1H-indole-2-carboxylate

Cat. No.: B13507273
M. Wt: 229.15 g/mol
InChI Key: ZAERTUNWTJJDJH-UHFFFAOYSA-N
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Description

Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . This compound is notable for its trifluoromethyl groups, which impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) . The reaction conditions often include the use of a base and an oxidant under controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

methyl 4,5,7-trifluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-8(13)5(11)3-6(12)9(4)14-7/h2-3,14H,1H3

InChI Key

ZAERTUNWTJJDJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC(=C2F)F)F

Origin of Product

United States

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